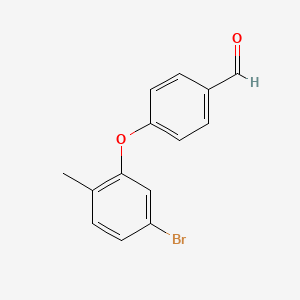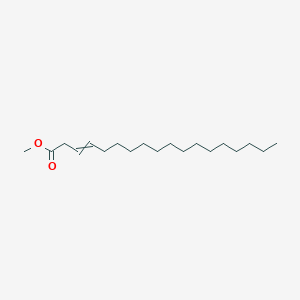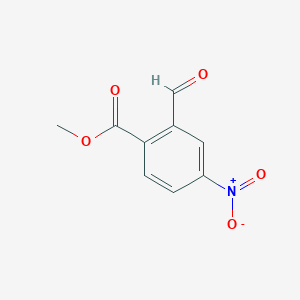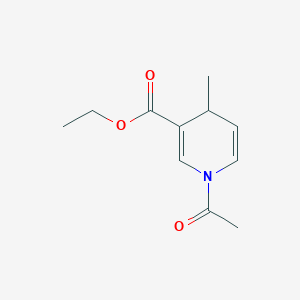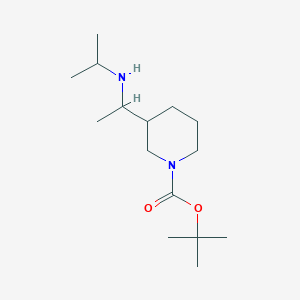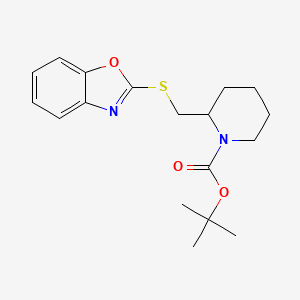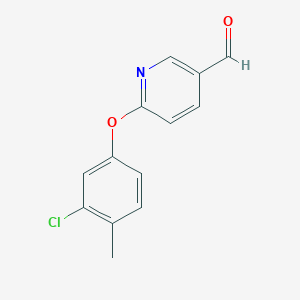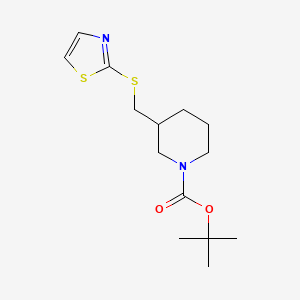
3-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a thiazole ring and a piperidine ring. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound. The piperidine ring is a six-membered ring containing nitrogen, which is commonly found in many biologically active compounds.
準備方法
The synthesis of 3-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the thiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
3-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar compounds to 3-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester include other thiazole and piperidine derivatives. Some examples are:
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure and exhibit similar chemical reactivity.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine have the piperidine ring and are used in similar applications.
The uniqueness of this compound lies in the combination of the thiazole and piperidine rings, which provides a distinct set of chemical and biological properties not found in simpler derivatives.
特性
分子式 |
C14H22N2O2S2 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC名 |
tert-butyl 3-(1,3-thiazol-2-ylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O2S2/c1-14(2,3)18-13(17)16-7-4-5-11(9-16)10-20-12-15-6-8-19-12/h6,8,11H,4-5,7,9-10H2,1-3H3 |
InChIキー |
NMLPYVDBBGWUMM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


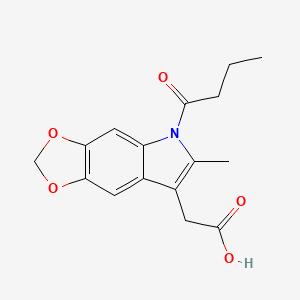


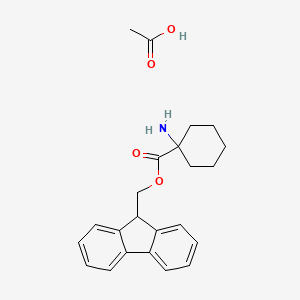
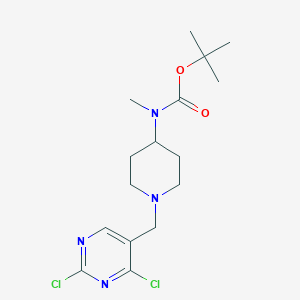
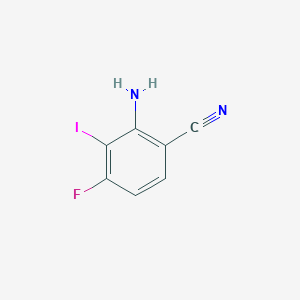
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
